molecular formula C19H16ClFN6 B11286755 N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11286755
M. Wt: 382.8 g/mol
InChI Key: BYBNXSHPCPJJSL-UHFFFAOYSA-N
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Description

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and is substituted with chlorobenzyl and fluorophenyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N6-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters.

    Introduction of the chlorobenzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding benzyl halides.

    Methylation: The final step often involves methylation of the nitrogen atom using methyl iodide or similar reagents under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N6-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

N~6~-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

  • N~6~-(2-chlorobenzyl)-N~4~-(4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-(2-bromobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of N6-(2-chlorobenzyl)-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H16ClFN6

Molecular Weight

382.8 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H16ClFN6/c1-27-18-15(11-23-27)17(24-14-8-6-13(21)7-9-14)25-19(26-18)22-10-12-4-2-3-5-16(12)20/h2-9,11H,10H2,1H3,(H2,22,24,25,26)

InChI Key

BYBNXSHPCPJJSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4Cl

Origin of Product

United States

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